Sulfamate

Beschreibung

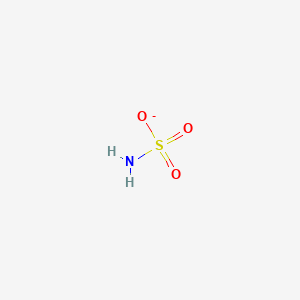

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3NO3S/c1-5(2,3)4/h(H3,1,2,3,4)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIACRCGMVDHOTQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2NO3S- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00904594 | |

| Record name | Sulfamate ion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15853-39-1 | |

| Record name | Sulfamate ion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015853391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamate ion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULFAMATE ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/873YS6FC7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Sulfamates can be synthesized through various methods. One common approach involves the reaction of sulfamoyl chlorides with alcohols and phenols under mild phase-transfer conditions. This method provides high yields and shorter reaction times . Another method involves the direct reaction of metallic nickel with sulfamic acid in the presence of an initiator such as hydrochloric acid, sulfuric acid, or phosphonic acid. This reaction is carried out at controlled temperatures below 60°C .

Industrial Production Methods

Industrial production of sulfamates often involves the treatment of urea with a mixture of sulfur trioxide and sulfuric acid.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Sulfamate durchlaufen verschiedene chemische Reaktionen, darunter:

Oxidation: Sulfaminsäure kann oxidiert werden, um Schwefeltrioxid, Schwefeldioxid und Stickstoff zu erzeugen.

Reduktion: Sulfaminsäure kann reduziert werden, um Sulfamid zu bilden.

Substitution: This compound können mit Alkoholen, Aminen, Phenolen und Anilinen reagieren, um verschiedene Sulfamatester zu bilden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in Sulfamat-Reaktionen verwendet werden, sind Hexafluoroisopropylsulfamat, N-Methylimidazol und elektronenarme Arylthis compound. Diese Reaktionen werden typischerweise unter milden Bedingungen durchgeführt, was eine intrinsische Selektivität für primäre gegenüber sekundären Alkoholen bietet .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus Sulfamat-Reaktionen entstehen, umfassen verschiedene Sulfamatester, die wertvolle Zwischenprodukte in der organischen Synthese sind .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Sulfamate Derivatives in Drug Design

This compound derivatives are increasingly recognized for their therapeutic potential in treating various medical conditions. They have been studied for their roles in:

- Cancer Treatment : this compound derivatives can inhibit steroid sulfatase, an enzyme implicated in hormone-dependent tumors such as breast and prostate cancers. Compounds like Irosustat are notable examples .

- Neurological Disorders : Topiramate, a this compound-containing drug, is used for epilepsy and migraines. It has also shown potential side effects that warrant further investigation .

- Metabolic Disorders : Some this compound compounds act as calcium-sensing receptor agonists, which may aid in osteoporosis management .

Table 1: Therapeutic Uses of this compound Derivatives

| Condition | Compound | Mechanism of Action |

|---|---|---|

| Breast Cancer | Irosustat | Inhibition of steroid sulfatase |

| Epilepsy | Topiramate | Modulation of neurotransmitter release |

| Osteoporosis | Various sulfamates | Calcium-sensing receptor agonism |

| Glaucoma | Acyl sulfamates | Antagonism of carbonic anhydrases |

Electroplating Applications

Nickel this compound in Surface Treatment

Nickel this compound is widely used in electroplating due to its favorable properties that enhance the quality and durability of coatings. Its applications include:

- Precision Electroplating : Nickel this compound solutions provide a uniform coating with low internal stress, making them ideal for electronic components and precision instruments .

- Corrosion Resistance : The coatings produced are highly resistant to corrosion, which is essential for components exposed to harsh environments .

- High-Speed Plating : Compared to traditional nickel sulfate baths, nickel this compound allows for faster deposition rates, improving efficiency in manufacturing processes .

Table 2: Properties of Nickel this compound Coatings

| Property | Nickel this compound |

|---|---|

| Internal Stress | Low |

| Plating Speed | High |

| Corrosion Resistance | Excellent |

| Application Areas | Electronics, automotive, aerospace |

Environmental Applications

This compound Detection in Water Systems

Recent studies have highlighted the presence of sulfamates in environmental waters, raising concerns about their ecological impact. For instance, this compound was detected at concentrations up to 128,000 ng/L in Ontario's water systems . This underscores the need for monitoring and regulation to mitigate potential environmental risks.

Case Studies

- Pharmaceutical Case Study : A review article detailed the efficacy of various this compound derivatives against cancer cell lines. The study found that compounds targeting steroid sulfatase showed significant promise in preclinical models, indicating potential for clinical application .

- Electroplating Case Study : An industrial analysis demonstrated that switching from nickel sulfate to nickel this compound baths improved production efficiency by 30% while enhancing the quality of the plated components. The lower internal stress of the coatings also resulted in fewer defects during manufacturing processes .

Wirkmechanismus

The mechanism of action of sulfamates involves the inhibition of specific enzymes. For example, steroid sulfatase inhibitors work by transferring a sulfamate group to the enzyme’s active site, leading to the formation of a stable complex that prevents the enzyme from functioning . This mechanism is particularly important in the development of anticancer therapies targeting hormone-dependent cancers .

Vergleich Mit ähnlichen Verbindungen

Key Research Findings and Implications

Enzyme Inhibition : Sulfamates outperform sulfamides, sulfonates, and sulfonamides in targeting metalloenzymes (e.g., CA, STS) due to their dual-mode binding .

Structural Flexibility : The this compound group’s adaptability in heparin oligosaccharides and carbohydrate-based inhibitors highlights its role in modulating molecular interactions .

Synthetic Innovation: Triphenylphosphine-mediated this compound ester synthesis enables access to sterically hindered derivatives, addressing limitations of traditional sulfonamide routes .

Therapeutic Potential: Dual AROM/STS inhibitors incorporating sulfamates (e.g., EMATE derivatives) show promise in hormone-dependent cancers, though standardization in bioactivity assays remains a challenge .

Biologische Aktivität

Sulfamate compounds, particularly ammonium this compound, have garnered attention for their diverse biological activities, including potential applications in pharmaceuticals and agriculture. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic uses, and relevant case studies.

Overview of this compound Compounds

Sulfamates are organosulfur compounds characterized by the presence of a sulfamoyl group (-SO2NH2). They are structurally related to sulfonamides and have been found to exhibit various biological activities, particularly in the fields of oncology and antimicrobial therapy.

- Inhibition of Steroid Sulfatase (STS) :

- Antimicrobial Activity :

-

Anticancer Properties :

- Research has indicated that this compound derivatives possess significant anticancer activity. For instance, studies have shown that certain sulfamates can induce apoptosis in cancer cells through various pathways, including the inhibition of histone deacetylases (HDACs) and other cancer-related targets .

1. Toxicological Studies

A 90-day study on ammonium this compound administered to rats revealed no significant adverse effects on overall health or organ function at various dosages (up to 500 mg/kg). However, slight changes in body weight were noted in high-dose groups, indicating a need for further investigation into long-term effects .

2. Development of Anticancer Agents

In clinical trials, this compound-based compounds have been evaluated for their efficacy against breast cancer. One notable compound, MLN4924, selectively inhibits the NEDD8-activating enzyme (NAE), crucial for cancer cell growth. This compound has shown promising results in early-phase clinical trials .

3. Agricultural Applications

This compound has been investigated for its potential use as an herbicide and plant growth regulator. Its ability to modulate plant metabolism suggests that it may enhance crop yields and resist pests when used appropriately .

Structure-Activity Relationship (SAR)

The bioactivity of sulfamates is closely linked to their chemical structure. A detailed SAR analysis has identified key structural features that enhance their potency as anticancer agents:

| Compound | Key Structural Features | Biological Activity |

|---|---|---|

| 4-methylcoumarin-7-O-sulfamate | Aromatic ring, sulfamoyl group | STS inhibition |

| Nucleoside analogs | Nucleobase attachment | Antiviral activity |

| Topiramate | Carbonic anhydrase inhibitor | Anticonvulsant properties |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing sulfamate derivatives in laboratory settings?

- Methodological Answer : this compound synthesis typically involves sulfamation reactions using sulfamoyl chloride or sulfamic acid with amines/alkanols under controlled conditions. Key steps include:

- Reagent Purification : Pre-dry sulfamoyl chloride using molecular sieves to avoid hydrolysis .

- Solvent Selection : Use aprotic solvents (e.g., THF, DCM) to minimize side reactions.

- Characterization : Confirm purity via HPLC (≥95%) and structural integrity via H/C NMR or FT-IR. Yield optimization may require temperature gradients (e.g., 0°C to room temperature) .

Q. How can researchers characterize the structural and functional properties of this compound compounds?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- X-ray Diffraction : Resolve crystal structures to confirm bond angles and stereochemistry.

- Spectroscopy : Use N NMR to study this compound nitrogen environments, or UV-Vis to assess electronic transitions.

- Thermal Analysis : TGA/DSC to evaluate stability (e.g., decomposition temperatures >200°C) .

Advanced Research Questions

Q. How can contradictory findings in this compound’s biological activity be systematically analyzed and resolved?

- Methodological Answer : Address discrepancies through:

- Meta-Analysis : Aggregate data from PubMed, Scopus, and Web of Science using inclusion/exclusion criteria (e.g., studies with >n=30 samples). Apply statistical tools (e.g., random-effects models) to account for heterogeneity .

- Experimental Replication : Standardize assay conditions (e.g., cell lines, pH buffers) to isolate variables. For example, conflicting IC50 values in kinase inhibition may arise from ATP concentration differences .

Q. What computational modeling approaches are effective in predicting this compound interactions at the molecular level?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate this compound-protein binding using AMBER or GROMACS. Focus on key residues (e.g., Lys/Arg for this compound’s sulfonyl group).

- Docking Studies : Use AutoDock Vina to screen binding affinities. Validate with experimental IC50 correlations (R² >0.7).

- Quantum Mechanics (QM) : Calculate charge distribution via DFT (B3LYP/6-31G*) to predict reactivity .

Q. How can researchers design experiments to assess this compound’s stability under physiological conditions?

- Methodological Answer :

- pH-Dependent Stability : Incubate sulfamates in buffers (pH 1.2–7.4) at 37°C. Monitor degradation via LC-MS over 24–72 hours.

- Enzymatic Resistance : Expose compounds to liver microsomes or esterases; quantify metabolites using MRM-MS .

Methodological Frameworks

Q. What frameworks are suitable for formulating this compound-related research questions?

- Answer : Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) for biological studies:

- Example: “Does this compound X (Intervention) inhibit carbonic anhydrase (Outcome) more effectively than acetazolamide (Comparison) in in vitro models (Population) over 24h (Time)?” .

Data Analysis and Reporting

Q. How should researchers address variability in this compound toxicity data across studies?

- Methodological Answer :

- Error Analysis : Calculate relative standard deviation (RSD) for replicate experiments. Use ANOVA to identify significant inter-lab differences (p<0.05).

- Uncertainty Quantification : Report confidence intervals (95% CI) for LD50 values. Cross-validate with in silico tools like ProTox-II .

Literature Review Strategies

Q. What strategies optimize the identification of this compound-related studies in academic databases?

- Methodological Answer :

- Search Strings : Combine terms like “this compound AND (synthesis OR pharmacokinetics)” with Boolean operators.

- Filters : Limit results to peer-reviewed articles (2015–2025) and exclude patents/commercial sources.

- Database Alerts : Set up Scopus/Web of Science alerts for new publications using keywords like “this compound derivatives” .

Tables for Quick Reference

Table 1 : Common this compound Synthesis Methods and Yields

| Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Sulfamoyl Chloride | DCM | 0 → 25 | 65–78 | 95–98 |

| Sulfamic Acid | THF | 60 | 45–52 | 90–93 |

Table 2 : Key Databases for this compound Research

| Database | Focus Area | Advanced Features |

|---|---|---|

| SciFinder | Synthetic Pathways | Reaction Optimization Tools |

| ChEMBL | Bioactivity Data | Target Prediction Algorithms |

| Cambridge Structural Database | Crystallography | 3D Structure Visualization |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.